

N-(3-bromo-4-oxocyclohexyl)acetamide: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-bromo-4-oxocyclohexyl)acetamide

Cat. No.: B580032

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-bromo-4-oxocyclohexyl)acetamide is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a reactive α -halo ketone and a secondary acetamide group on a cyclohexane scaffold, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of various biologically active molecules, including protease inhibitors and active pharmaceutical ingredient (API) impurities for drug development studies. This document provides an overview of its applications, detailed synthetic protocols, and the general reactivity of the α -halo ketone moiety.

Physicochemical Properties

While extensive experimental data for **N-(3-bromo-4-oxocyclohexyl)acetamide** is not readily available in the public domain, some key physicochemical properties have been predicted and are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ BrNO ₂	[1][2]
Molecular Weight	234.09 g/mol	[1][2]
Boiling Point (Predicted)	402.0 ± 45.0 °C	[3]
Density (Predicted)	1.47 ± 0.1 g/cm ³	[3]
pKa (Predicted)	15.16 ± 0.40	[3]

Applications in Medicinal Chemistry

N-(3-bromo-4-oxocyclohexyl)acetamide serves as a crucial intermediate in the synthesis of several classes of medicinally important compounds.

Synthesis of Serine Protease Inhibitors

The α -halo ketone functional group is a well-known pharmacophore for the irreversible inhibition of serine and cysteine proteases. The electrophilic carbon of the C-Br bond is susceptible to nucleophilic attack by the catalytic residue (e.g., cysteine or serine) in the active site of these enzymes, leading to the formation of a stable covalent bond. **N-(3-bromo-4-oxocyclohexyl)acetamide** can be used as a starting material to construct more complex molecules that target specific proteases. For instance, it is a building block in the synthesis of partially saturated heterobicyclic arginine side chain mimetics, which are incorporated into trypsin-like serine protease inhibitors.

Intermediate in the Synthesis of Pramipexole Impurities

Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease.[1] During the synthesis and storage of Pramipexole, various impurities can form. **N-(3-bromo-4-oxocyclohexyl)acetamide** is a known intermediate in the synthesis of Pramipexole Impurity 23.[1] The availability of this building block is therefore essential for the synthesis of the impurity standard, which is required for the validation of analytical methods and quality control during drug manufacturing.

Potential as a Factor Xa Inhibitor

There are indications that **N-(3-bromo-4-oxocyclohexyl)acetamide** and its derivatives may exhibit inhibitory activity against coagulation Factor Xa, a key enzyme in the blood coagulation cascade.[1] The α -halo ketone moiety could potentially react with nucleophilic residues in the active site of Factor Xa. However, specific quantitative data, such as IC50 values for the title compound, are not currently available in the literature.

Experimental Protocols

The following protocol is based on a method described for the synthesis of 2-bromo-4-acetamido-cyclohexanone, a synonym for **N-(3-bromo-4-oxocyclohexyl)acetamide**.

Synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide

This protocol describes the bromination of 4-acetamido-cyclohexanone.

Materials:

- 4-acetamido-cyclohexanone
- Bromine
- Water
- Hydrobromic acid (aqueous solution)
- Thiourea (for subsequent reaction if desired)
- Caustic lye solution (e.g., NaOH)
- Ice

Procedure:

- Dissolve 4-acetamido-cyclohexanone (100g) in water (500ml) in a suitable reaction vessel at room temperature.[4]
- Slowly add bromine (112g) dropwise to the solution. Maintain the reaction temperature between 15°C and 40°C.[4]

- After the addition is complete, heat the mixture to a temperature of 40°C to 50°C and maintain it until the bromination is complete, as monitored by an appropriate method (e.g., TLC).[4]
- The resulting product, **N-(3-bromo-4-oxocyclohexyl)acetamide**, is typically used in the next step without isolation.[4]

Note on Yield: While the provided source describes the subsequent steps to synthesize 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole with an approximate final product yield of 60g, the specific yield for the intermediate **N-(3-bromo-4-oxocyclohexyl)acetamide** is not reported.[4] The table below presents hypothetical yield data for illustrative purposes, as would be generated during an optimization study.

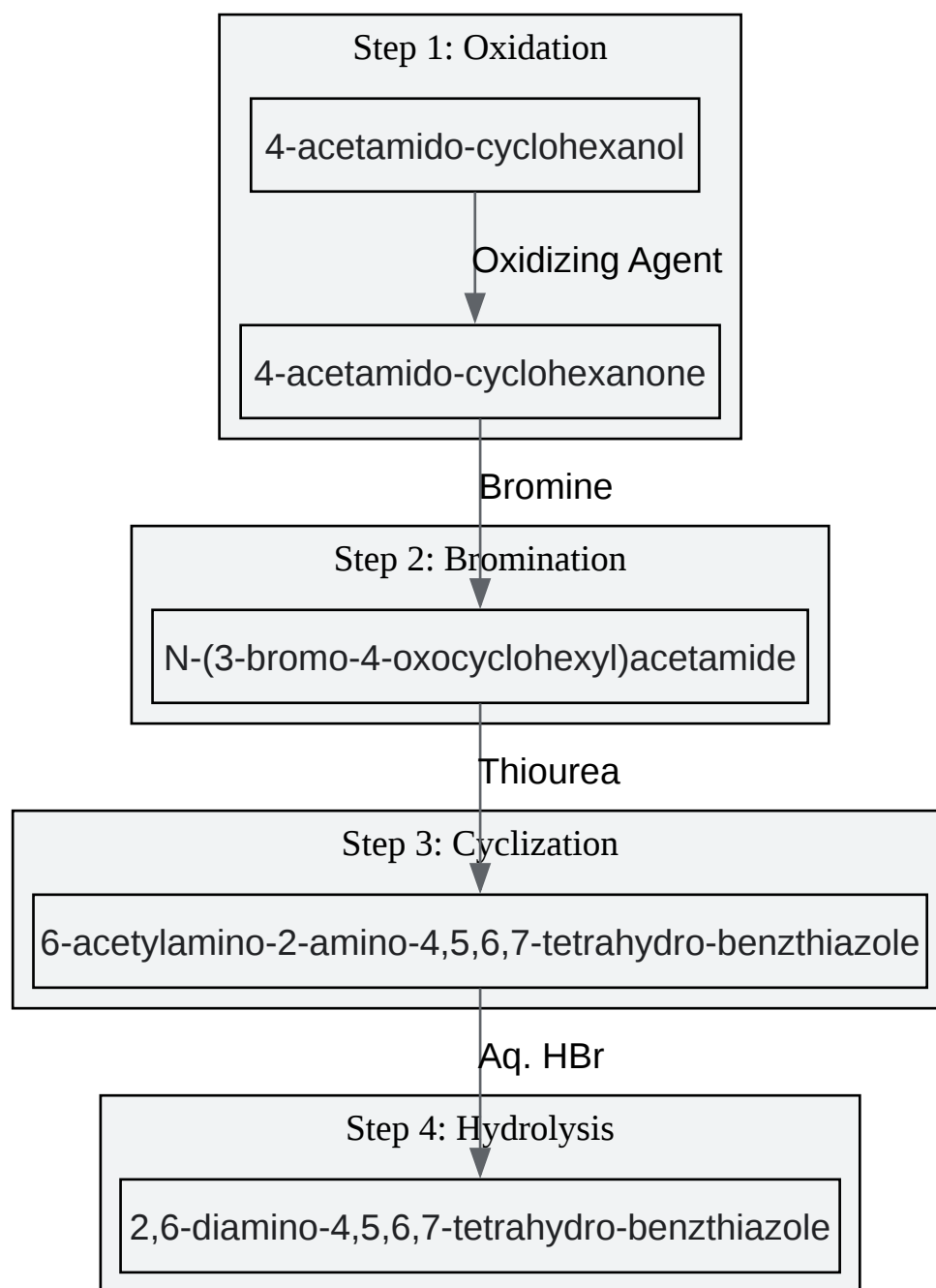
Entry	Brominating Agent	Solvent	Temperature (°C)	Molar Ratio (Substrate: Bromine)	Hypothetical Yield (%)
1	Br ₂	Water	25	1:1.1	75
2	Br ₂	Acetic Acid	25	1:1.1	80
3	NBS	Acetonitrile	25	1:1.1	70

This data is for illustrative purposes only.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 4-acetamido-cyclohexanol to 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, where **N-(3-bromo-4-oxocyclohexyl)acetamide** is a key intermediate.

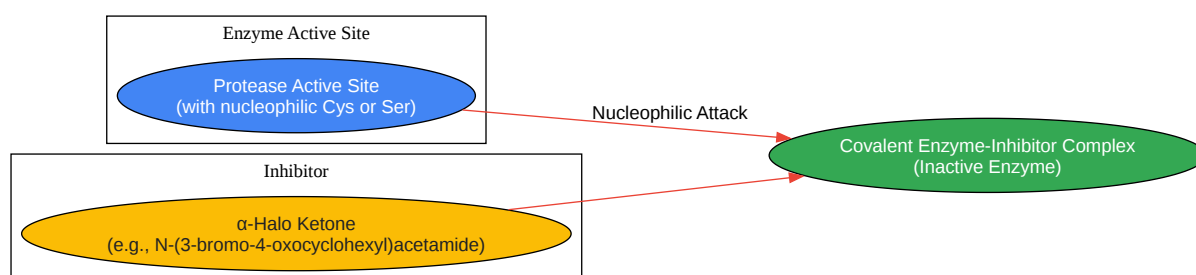


[Click to download full resolution via product page](#)

Caption: Synthetic pathway to a thiazole derivative via **N-(3-bromo-4-oxocyclohexyl)acetamide**.

General Mechanism of α -Halo Ketone Protease Inhibition

This diagram illustrates the general mechanism by which α -halo ketones can irreversibly inhibit cysteine or serine proteases.



[Click to download full resolution via product page](#)

Caption: General mechanism of irreversible protease inhibition by an α -halo ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy N-(3-bromo-4-oxocyclohexyl)acetamide | 687639-03-8 [smolecule.com]
- 2. N-(3-bromo-4-oxocyclohexyl)acetamide | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]
- 3. N-(3-bromo-4-oxocyclohexyl)acetamide | 687639-03-8 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [N-(3-bromo-4-oxocyclohexyl)acetamide: A Versatile Building Block in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b580032#n-3-bromo-4-oxocyclohexyl-acetamide-as-a-building-block-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com